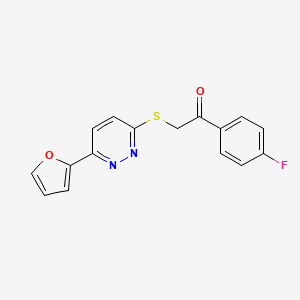
1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H11FN2O2S and its molecular weight is 314.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluorophenyl group : Contributes to lipophilicity and receptor binding.
- Furan and pyridazine moieties : Implicated in various biological activities.
Antibacterial Activity
Recent studies have shown that derivatives of the compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing fluorine substituents have demonstrated enhanced activity against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 0.5 mg/mL |
| 2 | S. aureus | 0.25 mg/mL |
| 3 | Pseudomonas aeruginosa | 0.75 mg/mL |
Case Study : A study evaluated the antibacterial effects of several synthesized derivatives, revealing that modifications at the phenyl ring significantly influenced activity .
Antifungal Activity
The antifungal activity of this compound has also been explored, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. The presence of the furan ring was found to enhance antifungal potency.
| Compound | Target Fungus | MIC (mg/mL) |
|---|---|---|
| 1 | C. albicans | 0.5 |
| 2 | A. niger | 0.3 |
Research Findings : The antifungal efficacy was attributed to the ability of the compound to disrupt fungal cell wall synthesis .
Anticancer Activity
Preliminary research indicates that this compound exhibits promising anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.
Mechanism of Action :
The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways, including those involving apoptosis regulators like Bcl-2 and caspases.
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that:
- Fluorine substitution enhances lipophilicity and receptor affinity.
- Pyridazine and furan rings are critical for biological activity.
A series of analogs were synthesized to evaluate how different substituents affect biological efficacy, with results indicating that electron-withdrawing groups significantly improve antibacterial and anticancer activities .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-12-5-3-11(4-6-12)14(20)10-22-16-8-7-13(18-19-16)15-2-1-9-21-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXACXDEVCGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














